N,N'-Diphenyl-N-(2-phenylethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
141956-75-4 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,3-diphenyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C21H20N2O/c24-21(22-19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,22,24) |
InChI Key |
HHNHUZMMBNWINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diphenyl N 2 Phenylethyl Urea and Analogues
Classical Approaches to Substituted Urea (B33335) Synthesis
Traditional methods for synthesizing ureas have been the bedrock of organic chemistry for decades, primarily relying on highly reactive carbonyl sources.
Amine-Phosgene/Isocyanate Condensation Strategies
The most established route to urea derivatives involves the reaction of amines with phosgene (B1210022) or isocyanates. psu.edursc.orgresearchgate.net Phosgene (COCl₂), a highly toxic gas, reacts with amines to form a carbamoyl (B1232498) chloride intermediate, which then reacts with a second amine to yield the urea. A safer alternative to gaseous phosgene is triphosgene, a solid that generates phosgene in situ. commonorganicchemistry.comasianpubs.org
For the synthesis of a trisubstituted urea like N,N'-Diphenyl-N-(2-phenylethyl)urea, the most direct classical approach is the condensation of an appropriate secondary amine with an isocyanate. commonorganicchemistry.comacs.org This involves reacting N-phenyl-2-phenylethanamine with phenyl isocyanate. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), without the need for a base. commonorganicchemistry.comasianpubs.org
The general reaction is as follows: R₂NH + R'-NCO → R₂N-C(O)NH-R'
Historically, the synthesis of isocyanates themselves often involved phosgene, making the entire process hazardous. thieme-connect.combeilstein-journals.org
Carbonylation Reactions with Amines
Carbonylation reactions offer an alternative to the use of phosgene and isocyanates by employing carbon monoxide (CO) as the C1 source. psu.edursc.org Direct oxidative carbonylation of amines, catalyzed by transition metals like palladium, can produce ureas. acs.orgnih.gov For unsymmetrical ureas, this method can be challenging due to the difficulty in controlling the reaction between two different amines, often leading to a mixture of symmetrical and unsymmetrical products. oup.com
A general scheme for palladium-catalyzed oxidative carbonylation is shown below: RNH₂ + R'₂NH + CO + [Oxidant] --(Pd catalyst)--> R'₂N-C(O)NH-R
Recent advancements have focused on developing catalytic systems that allow for the selective synthesis of unsymmetrical ureas by overcoming the challenge of binding two different amines. oup.com For instance, a dual-catalytic system using copper and cobalt has been reported to selectively carbonylate primary amines and couple them with secondary amines. researchgate.net
Advanced and Sustainable Synthetic Routes for Urea Derivatives
Modern synthetic chemistry emphasizes the use of safer, more sustainable, and efficient methodologies.
Carbon Dioxide Utilization for Urea Formation
The use of carbon dioxide (CO₂) as a non-toxic, abundant, and renewable C1 feedstock for urea synthesis is a significant area of green chemistry research. psu.edursc.orgrsc.org These reactions typically involve the coupling of amines with CO₂ to form a carbamic acid or ammonium (B1175870) carbamate (B1207046) intermediate, which is then dehydrated to form the urea. psu.edursc.orgcore.ac.uk
While direct synthesis from CO₂ and amines often requires high temperatures and pressures, progress has been made in developing catalyst-free and solvent-free methods. psu.edursc.orgrsc.org For instance, reacting primary aliphatic amines with CO₂ can yield urea derivatives in satisfactory amounts without any catalyst or solvent. psu.edursc.org The synthesis of unsymmetrical ureas using CO₂ can be achieved by generating an isocyanate in situ from a primary amine and CO₂, which then reacts with a secondary amine. acs.org This protocol has been shown to produce trisubstituted ureas in excellent yields. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Reference |
| Aniline | Morpholine | DBU, PBu₃/DBAD, CO₂ (1 atm) | Trisubstituted Urea | 98% | acs.org |
| Aniline | Tetrahydroisoquinoline | DBU, PBu₃/DBAD, CO₂ (1 atm) | Trisubstituted Urea | 98% | acs.org |
| Aniline | Methylbenzylamine | DBU, PBu₃/DBAD, CO₂ (1 atm) | Trisubstituted Urea | 99% | acs.org |
Catalytic Synthesis Approaches (e.g., Organometallic Catalysis, Organocatalysis)
Catalysis plays a pivotal role in modern urea synthesis, offering milder reaction conditions and improved selectivity.
Organometallic Catalysis: Transition-metal catalysts are widely employed. Palladium-catalyzed oxidative carbonylation of amines with CO is a well-established method for creating both symmetrical and unsymmetrical ureas. acs.orgnih.gov A system using palladium iodide (PdI₂) with potassium iodide (KI) under a CO/air atmosphere has proven efficient for synthesizing trisubstituted ureas from a mix of primary and secondary amines. acs.orgnih.gov More recently, an oxovanadium(V) catalyst (NH₄VO₃) has been used for the sustainable synthesis of unsymmetrical ureas from disilylamines and secondary amines using CO₂ at ambient pressure. acs.org
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. researchgate.netcsic.es (Thio)urea derivatives themselves are prominent hydrogen-bond donor catalysts for a variety of reactions. csic.es While their primary use is in activating electrophiles, research into their role in facilitating urea synthesis itself is an active area. For example, the synthesis of bifunctional urea-amine organocatalysts demonstrates the integration of the urea moiety into complex catalytic structures. researchgate.net The use of a Brønsted acid in conjunction with a urea catalyst can enhance its activity by preventing self-association, making the catalytic sites more accessible. csic.es
Microwave-Assisted Synthetic Protocols for Urea Compounds
Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. thieme-connect.comresearchgate.netmcgill.ca This technique has been successfully applied to various urea synthesis protocols.
For example, the reaction of amines with potassium cyanate (B1221674) in water can be accelerated using microwave irradiation to produce N-monosubstituted ureas rapidly and efficiently. thieme-connect.commcgill.caresearchgate.net Microwave heating has also been employed for the transamidation of existing ureas, where an amine displaces another from the urea core, offering a novel route to new urea derivatives under high-temperature conditions (e.g., 150 °C). sci-hub.ru Furthermore, a one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas from alkyl halides and amines has been optimized under microwave irradiation, combining nucleophilic substitution with a Staudinger–aza-Wittig reaction using CO₂. beilstein-journals.org
| Method | Reactants | Conditions | Time | Yield | Reference |
| Cyanate Addition | Benzylamine, KOCN | Microwave, H₂O, NH₄Cl | Minutes | High | mcgill.ca |
| Transamidation | Isopropyl/Cyclopentyl Urea, Various Amines | Microwave, 150 °C, THF/DMSO | ~25 min | Good | sci-hub.ru |
| Staudinger–aza-Wittig | Alkyl Halide, Amine | Microwave, CO₂ (14.5 bar) | 1.5 h | N/A | beilstein-journals.org |
Regioselective Synthesis Strategies for Trisubstituted Urea Architectures
The creation of unsymmetrical trisubstituted ureas like this compound, where three different substituent groups are attached to the two nitrogen atoms of the urea core, necessitates regioselective control. Standard methods involving the reaction of an isocyanate with a secondary amine or a disubstituted amine with an isocyanate can be employed, but alternative strategies offer greater control and versatility, particularly for complex molecules.
One effective and safer approach avoids hazardous reagents like phosgene and its derivatives. A general method for synthesizing mono-, di-, and trisubstituted ureas utilizes S,S-dimethyl dithiocarbonate (DMDTC) as a carbonylating agent in an aqueous medium. organic-chemistry.org This strategy is particularly well-suited for the regioselective synthesis of unsymmetrical ureas through a two-step process:
Formation of an S-methyl N-alkylthiocarbamate intermediate: A primary amine is reacted with DMDTC under controlled temperature conditions to produce a stable thiocarbamate intermediate.
Reaction with a second amine: The isolated intermediate is then reacted with a different amine (primary or secondary) to yield the final unsymmetrical urea. organic-chemistry.org
This stepwise procedure ensures that each nitrogen atom is substituted in a controlled manner, achieving high regioselectivity. For the synthesis of this compound, this would involve reacting N-phenyl-N-(2-phenylethyl)amine with an appropriate phenyl-substituted carbonylating agent or a related multi-step sequence.
Other advanced methods facilitate the synthesis and purification of trisubstituted ureas. For instance, a multi-step sequence using recyclable magnetic reagents has been developed. nih.gov This process involves the reductive amination of an aldehyde, followed by scavenging of excess amine with a magnetic resin. The resulting secondary amine is then reacted with an isocyanate, and the excess isocyanate is removed using a magnetic amine scavenger. The entire sequence avoids traditional purification methods, relying solely on magnetic decantation. nih.gov Additionally, solid-phase synthesis has been employed to rapidly generate large libraries of trisubstituted ureas for applications like screening for enzyme inhibitors. nih.gov
| Step | Reactants | Product | Key Feature |
|---|---|---|---|
| 1 | Primary or Secondary Amine + S,S-Dimethyl Dithiocarbonate (DMDTC) | S-methyl N-alkylthiocarbamate (Intermediate) | Formation of a stable, isolable intermediate. |
| 2 | S-methyl N-alkylthiocarbamate + Second, different Amine | Unsymmetrical Trisubstituted Urea | Controlled, regioselective introduction of the second nitrogen substituent. |
Isotopic Labeling Strategies for this compound Analogues (e.g., ¹¹C-labeling)
Isotopic labeling, particularly with the short-lived positron-emitting radionuclide carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min), is crucial for developing tracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET allows for the non-invasive study of biological processes in vivo, and ¹¹C-labeled ureas are valuable probes for various biological targets. nih.govnih.gov The synthesis of these radiotracers requires fast, high-yielding, and robust methods to incorporate the ¹¹C isotope into the urea's carbonyl group. amsterdamumc.nl
Several strategies have been developed for the ¹¹C-labeling of ureas, generally starting from cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or its derivative, [¹¹C]carbon monoxide ([¹¹C]CO). nih.govnih.gov
Methods using [¹¹C]CO₂:
Staudinger/Aza-Wittig Reaction: A general approach for carbon isotope labeling involves the reaction of [¹¹C]CO₂ with an amine and a phosphine-activated azide (B81097) (Staudinger aza-Wittig sequence). This method is versatile, providing access to a wide range of aliphatic and aromatic urea combinations. rsc.orgsemanticscholar.org
Activation with Coupling Reagents: A novel and efficient method involves activating [¹¹C]CO₂ with a peptide coupling reagent, such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). amsterdamumc.nlresearchgate.net This reaction is extremely fast, often occurring momentarily at room temperature upon bubbling [¹¹C]CO₂ through a solution of the amine precursor and BOP, making it highly suitable for the time-sensitive synthesis of ¹¹C-tracers. amsterdamumc.nlresearchgate.net
Methods using [¹¹C]CO:
Palladium(II)-Mediated Oxidative Carbonylation: This robust method involves the reaction of amines with [¹¹C]CO in the presence of a palladium(II) catalyst to form both symmetrical and unsymmetrical ¹¹C-labeled ureas. nih.gov This technique has been shown to produce radiotracers with high molar activity, which is advantageous for PET imaging. The reaction is believed to proceed through a ¹¹C-labeled isocyanate intermediate. nih.govresearchgate.net
Other Metal-Mediated Carbonylations: Besides palladium, other metals like selenium and rhodium(I) have been used to mediate the synthesis of ¹¹C-ureas from [¹¹C]CO, though these may have limitations, such as difficulty with secondary amines or the need for azide precursors. nih.gov
| ¹¹C Source | Method | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| [¹¹C]CO₂ | BOP-Mediated Fixation | Amine(s), BOP reagent | Extremely fast, simple, room temperature reaction, good to excellent yields. | amsterdamumc.nlresearchgate.net |
| [¹¹C]CO₂ | Staudinger/Aza-Wittig | Amine, Azide, Phosphine | General and robust, applicable to all carbon isotopes (¹¹C, ¹⁴C). | rsc.orgsemanticscholar.org |
| [¹¹C]CO | Palladium(II)-Mediated Carbonylation | Amine(s), Pd(II) catalyst, Oxidant | Provides high molar activity, good radiochemical yields (up to 65%). | nih.govresearchgate.net |
Molecular Characterization and Spectroscopic Analysis of N,n Diphenyl N 2 Phenylethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For N,N'-Diphenyl-N-(2-phenylethyl)urea, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
While specific experimental ¹H NMR data for this compound is not widely available in the public domain, the expected proton signals can be predicted based on its molecular structure. The spectrum would exhibit signals corresponding to the aromatic protons of the three phenyl rings, the methylene (B1212753) protons of the ethyl group, and the N-H proton of the urea (B33335) moiety. The chemical shifts and coupling patterns of these signals would provide valuable information about their connectivity and spatial arrangement. For instance, the protons of the 2-phenylethyl group would likely appear as two distinct multiplets in the aliphatic region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Similar to ¹H NMR, a detailed experimental ¹³C NMR spectrum for this compound is not readily accessible. However, based on its structure, one would anticipate a specific number of signals corresponding to the different carbon environments within the molecule. This would include distinct signals for the carbonyl carbon of the urea group, the various aromatic carbons of the three phenyl rings, and the two carbons of the 2-phenylethyl group. The chemical shift of the carbonyl carbon would be particularly informative, typically appearing in the downfield region of the spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the urea carbonyl group. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Additionally, the spectrum would display multiple bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the this compound molecule, allowing for the confirmation of its elemental composition (C21H20N2O). epa.gov The monoisotopic mass of this compound is calculated to be 316.1576 g/mol . epa.gov The fragmentation pattern observed in the mass spectrum would offer further structural insights, with characteristic fragments arising from the cleavage of the bonds within the molecule, such as the loss of a phenyl or phenylethyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound, providing information on its molecular weight, purity, and potential fragmentation pathways.
In a typical LC-MS analysis, a solution of the compound is injected into an LC system, where it passes through a column that separates it from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. The molecular formula of this compound is C₂₁H₂₀N₂O, corresponding to a monoisotopic mass of 316.1576 g/mol . epa.gov In positive ion mode electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 317.1649.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₀N₂O |
| Monoisotopic Mass | 316.1576 u |
| Expected Adduct [M+H]⁺ | 317.1649 m/z |
It is important to note that the exact fragmentation pattern can be influenced by the MS/MS collision energy and the specific instrumentation used. Analysis of related phenylurea compounds by LC-MS has been successfully used to identify and quantify these species in various matrices. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing of Urea Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding.
While a specific crystal structure for this compound is not publicly available, the crystal structures of numerous urea derivatives have been extensively studied. nih.gov These studies reveal common structural motifs and packing patterns. A key feature of the crystal packing of N,N'-disubstituted ureas is the formation of hydrogen-bonded networks. The urea functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).
Data from related structures, such as N,N'-diethyl-N,N'-diphenylurea, show that the nitrogen atoms in the urea group can adopt a geometry intermediate between trigonal and tetrahedral, leading to a non-planar distortion of the amide groups. nih.gov The crystal packing in urea derivatives is a balance between the strong hydrogen bonding of the urea groups and the weaker van der Waals interactions of the substituent groups.
Table 2: General Crystallographic Features of Diaryl Urea Derivatives
| Feature | Description |
| Dominant Intermolecular Interaction | N-H···O=C hydrogen bonding |
| Common Supramolecular Motif | One-dimensional "urea tape" or α-network |
| Influence of Substituents | Steric bulk and electronic properties of substituents can alter the packing arrangement. |
| Molecular Conformation | The torsion angles between the urea plane and the aryl rings are key conformational parameters. |
The study of the crystal structure of this compound would provide valuable insights into how the interplay of its constituent groups dictates its solid-state architecture.
Conformational Analysis and Stereochemical Investigations of N,n Diphenyl N 2 Phenylethyl Urea
Preferred Conformations of Urea (B33335) Linkages (e.g., cis,trans, trans,trans)
The geometry of the urea backbone is defined by the torsion angles around the two C-N bonds. In N,N'-disubstituted ureas, the substituents on the nitrogen atoms can adopt either a cis or trans relationship with respect to the carbonyl oxygen. This gives rise to three potential planar conformations: trans,trans, cis,trans, and cis,cis.
Research indicates a strong energetic preference for specific conformations in substituted ureas. nih.gov In general, the trans state is favored over the cis state due to reduced steric repulsion between the substituent groups. nih.gov A comprehensive analysis of N,N'-disubstituted urea structures within the Cambridge Structural Database (CSD) reveals a dominant preference for the trans,trans conformation. nih.gov Out of 407 acyclic N,N'-disubstituted ureas, the vast majority adopt a trans/trans arrangement. nih.gov The cis/trans state is significantly less common, and the cis/cis conformation is not observed at all in this dataset. nih.gov N,N'-diphenylureas, in particular, are generally characterized by a trans,trans conformation in both solution and solid-state studies. nih.gov
For N,N'-Diphenyl-N-(2-phenylethyl)urea, the urea linkage involves one nitrogen atom substituted with a phenyl group and a hydrogen (N'-H), and the other nitrogen substituted with a phenyl and a 2-phenylethyl group. Based on the established principles, the most stable conformation is overwhelmingly likely to be the trans,trans isomer, where both the N'-H and the N-C(phenylethyl) bonds are positioned trans to the urea carbonyl group.
Table 1: Conformational Distribution of N,N'-Disubstituted Ureas in the CSD nih.gov
| Conformation | Percentage of Structures (%) | Number of Structures |
|---|---|---|
| trans/trans | 79 | 320 |
| cis/trans | 21 | 87 |
| cis/cis | 0 | 0 |
Influence of N-Substituents on Conformational Dynamics
The nature of the N-substituents plays a critical role in the conformational dynamics of the urea moiety. The phenyl and 2-phenylethyl groups in this compound exert significant steric and electronic influence. The rotational barrier around the C-N bonds is substantial due to the partial double-bond character of these bonds, but the size and nature of the substituents can modulate this barrier and influence the equilibrium between different conformers.
In diaryl ureas, bulky ortho-substituents on the aryl rings can lead to slow rotation about the Ar-N bonds, potentially resulting in separable atropisomers. nih.govnih.gov While the phenyl groups in the target molecule are unsubstituted, their bulk still contributes to a defined conformational preference. The presence of the flexible 2-phenylethyl group introduces additional degrees of conformational freedom. However, steric hindrance between the bulky phenyl and phenylethyl groups attached to the same nitrogen atom will restrict rotation and favor conformations that minimize these unfavorable interactions.
Furthermore, intramolecular hydrogen bonding can be a key factor in stabilizing specific conformations. Studies have shown that the presence of a hydrogen bond acceptor group can trigger a conformational change from the typically favored trans,trans state to a cis,trans state. nih.govresearchgate.net In this compound, the N'-H group can act as a hydrogen bond donor. While there are no strong intramolecular acceptors, weak interactions with the π-electron systems of the nearby phenyl rings are possible. The introduction of N-alkyl groups, such as the phenylethyl substituent, can alter the electronic properties and steric environment, thereby influencing the dynamic behavior of the molecule in solution. nih.gov
Aromatic Ring Stacking and Intramolecular Interactions in Aryl Ureas
In addition to π-π stacking, NH-π interactions can occur between the N'-H group (the hydrogen bond donor) and the electron-rich face of one of the phenyl rings. nih.govnih.gov These interactions are a significant factor in the stabilization of protein structures and can play a similar role intramolecularly in aryl ureas. nih.govresearchgate.net Computational and experimental studies on urea's interaction with aromatic amino acids have shown that stacking and NH-π interactions are highly predominant. nih.gov For example, the probability distribution for the distance between a tryptophan side chain and a urea molecule in an unfolded protein state shows a peak at approximately 3.3 Å, indicative of a stabilizing stacking interaction. nih.gov The urea moiety itself can also participate in stacking, with its π-system parallel to an aromatic ring. nih.gov
Table 2: Key Intramolecular Interactions in Aryl Ureas
| Interaction Type | Description | Typical Distance | Energetic Contribution |
|---|---|---|---|
| π-π Stacking | Interaction between the π-orbitals of two aromatic rings (face-to-face or edge-to-face). mdpi.com | ~3.3 - 3.8 Å | -1.5 to -3.4 kcal/mol mdpi.com |
| NH-π Interaction | Interaction between the acidic N-H proton and the π-electron cloud of an aromatic ring. nih.govnih.gov | ~4.5 Å (N to ring center) researchgate.net | Stabilizing |
Analysis of Nitrogen Hybridization and Amide Non-Planarity
The electronic structure of the urea functional group is best described by resonance, where the lone pairs on the nitrogen atoms delocalize into the carbonyl group's π-system. nih.gov This delocalization imparts significant double-bond character to the C-N bonds and favors a planar sp2 hybridization for the nitrogen atoms. wikipedia.orgpearson.com However, in N,N,N'-trisubstituted ureas, steric crowding can force the nitrogen atoms out of planarity.
In the closely related molecule N,N'-diethyl-N,N'-diphenylurea, X-ray crystallographic studies revealed that the hybridization of the two nitrogen atoms is intermediate between trigonal (sp2) and tetrahedral (sp3). researchgate.netnih.gov This deviation from ideal planarity is a mechanism to relieve steric strain. The study quantified the non-planar distortion of the amide groups to be approximately 30 degrees. researchgate.netnih.gov This pyramidalization at the nitrogen center is a common feature in sterically hindered amides. nih.gov
For this compound, the nitrogen atom bearing two bulky substituents (phenyl and phenylethyl) is expected to exhibit a more pronounced deviation from planarity compared to the N'-phenyl nitrogen. This distortion would result in a hybridization state that is intermediate between sp2 and sp3. quora.com The degree of this non-planarity influences the C-N bond lengths; the C-N bonds in N,N'-diethyl-N,N'-diphenylurea were found to be 1.37 Å, which is intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å). researchgate.netnih.gov
Table 3: Structural Parameters of the Urea Moiety in a Substituted Diphenylurea researchgate.netnih.gov
| Parameter | Observation in N,N'-diethyl-N,N'-diphenylurea | Implication |
|---|---|---|
| Nitrogen Hybridization | Intermediate between trigonal (sp2) and tetrahedral (sp3) | Indicates partial pyramidal geometry at the nitrogen atoms. |
| Amide Group Distortion | ~30° deviation from planarity | Significant relief of steric strain through pyramidalization. |
| Amide C-N Bond Length | 1.37 Å | Confirms partial double-bond character due to resonance. |
Computational and Theoretical Investigations of N,n Diphenyl N 2 Phenylethyl Urea
Quantum Chemical Calculations (e.g., DFT, M06-2X) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of urea (B33335) derivatives. Methods like DFT are employed to optimize molecular geometries, calculate electronic energies, and map the distribution of electron density. In studies of related N-substituted π-conjugated systems, DFT has been used to design novel derivatives and investigate their electronic and charge-transfer properties. researchgate.net For instance, calculations on N-substituted diphenylanthracene derivatives, which share structural motifs with N,N'-Diphenyl-N-(2-phenylethyl)urea, revealed that nitrogen substitution can enhance planar geometry and lower HOMO-LUMO energy gaps, which are crucial for electronic applications. researchgate.net
Theoretical treatments of other substituted ureas, such as 1-amidino-O-(n-butyl)urea, have been performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set to analyze electronic structure, hybridization, and charge delocalization. researchgate.net Such analyses provide insights into the molecule's stability. researchgate.net Global reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs), can also be calculated to predict the relative stability and reactivity of different compounds. researchgate.net These computational approaches are instrumental in predicting the fundamental electronic characteristics and stability of complex organic molecules like this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their conformational flexibility. By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations of a molecule in its environment. For complex molecules like this compound, which has multiple rotatable bonds, MD is essential for exploring the potential energy surface and identifying stable conformers.
In studies of related diphenyl urea derivatives, MD simulations have been crucial for assessing the stability of ligand-receptor complexes. d-nb.info For example, a 150-nanosecond MD simulation of a Schiff base of a 1,3-diphenyl urea derivative bound to the SARS-CoV-2 spike protein indicated a strong and stable complex. d-nb.info The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. d-nb.info Similarly, MD simulations have been used to study the interaction of 2-benzimidazolyl-urea with lipid bilayers to understand its permeability and aggregation behavior. nih.gov These studies show that with increasing concentration, the urea derivatives tend to aggregate and form clusters. nih.gov This methodology allows researchers to sample a wide range of molecular conformations and understand how the molecule behaves and interacts in a dynamic, solvated system.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for confirming the synthesized structures of novel compounds. The structures of various diphenyl urea derivatives have been confirmed using techniques including FTIR, NMR, and mass spectrometry. nih.gov
Theoretical calculations, often using the Gaussian software package, can optimize a molecule's structure and predict its IR spectrum. researchgate.net These theoretical spectra can then be compared with experimental data. For example, in monitoring the synthesis of N,N-diphenyl urea, characteristic IR absorbance changes were tracked for reactants, intermediates, and the final product. researchgate.net The study noted that computational results for related structures were consistent with the experimental IR data. researchgate.net In the characterization of new urea derivatives, the 13C NMR spectra consistently show a characteristic signal for the urea carbonyl group (C=O) between 153.5 and 157.5 ppm. mdpi.com Similarly, the C=N band in the FTIR spectra of Schiff base 1,3-diphenyl urea derivatives appears in the 1567–1614 cm⁻¹ range. nih.gov The ability to computationally predict these spectroscopic features provides a powerful tool for structural verification and analysis.
| Spectroscopic Data for Related Diphenyl Urea Derivatives | |
| Technique | Observed Feature and Range |
| 13C NMR | Urea Carbonyl (C=O) signal observed between 153.5 and 157.5 ppm. mdpi.com |
| FTIR | C=N stretch observed between 1567–1614 cm⁻¹. nih.gov |
| FTIR | C=O stretch observed around 1650 cm⁻¹. nih.gov |
| FTIR | N-H stretch observed around 2973 cm⁻¹. nih.gov |
Molecular Docking Studies for Ligand-Receptor Interaction Prediction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential inhibitors and to understand the mechanism of ligand-receptor binding.
Several studies have employed molecular docking to investigate the interaction of diphenyl urea derivatives with biological targets. For instance, various Schiff bases of 1,3-diphenyl urea were docked into the active site of α-glucosidase, a key enzyme in carbohydrate metabolism, to predict their binding behavior. nih.gov The results showed a good correlation between the calculated docking scores (ranging from > -6 to > -2 kcal/mol) and the experimentally determined inhibitory activities. nih.gov The docking analysis revealed that key amino acid residues, such as Glu277 and Asn350, play an important role in stabilizing the compounds in the enzyme's active site. nih.gov In some cases, the urea moiety was found to form hydrogen bonds with residues like Asp352. nih.gov
In another study, diphenyl urea derivatives were docked against the SARS-CoV-2 spike protein's receptor-binding domain, with docking scores ranging from -4.73 to -5.60 kcal/mol, indicating a good fit. d-nb.info These docking studies are critical for predicting binding affinities and understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern the ligand's biological activity. nih.gov
| Summary of Molecular Docking Studies on Diphenyl Urea Derivatives | |||
| Compound Class | Biological Target | Docking Score Range (kcal/mol) | Key Interacting Residues |
| Schiff Bases of 1,3-Diphenyl Urea | α-Glucosidase | > -6 to > -2 | Glu277, Asn350, Asp352, Tyr72, Phe303 nih.gov |
| Schiff Bases of 1,3-Diphenyl Urea | SARS-CoV-2 Spike Protein | -4.73 to -5.60 | Not specified d-nb.info |
| 1,3-Disubstituted Ureas | Human Soluble Epoxide Hydrolase (sEH) | Not specified | Not specified researchgate.net |
Natural Bond Orbital (NBO) Analysis for Bonding Characterization of Related Compounds
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding within a molecule. It examines charge transfer, hyperconjugative interactions, and charge delocalization, offering insights into molecular stability. researchgate.net
Structure Activity Relationship Sar Studies on N,n Diphenyl N 2 Phenylethyl Urea Analogues
Design Principles for Rational Structural Modification in Urea (B33335) Derivatives
The rational structural modification of urea derivatives is guided by several key design principles aimed at optimizing their interaction with biological targets. These principles involve systematic alterations to the core urea scaffold and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
A primary strategy involves modifying the substituents on both sides of the urea moiety. nih.gov For instance, in the development of anti-tubercular agents, various aryl and adamantyl groups were systematically introduced to probe the SAR, revealing that bulky alkyl and aryl substitutions are favored for maximal activity. nih.gov Another approach is the introduction of specific functional groups to alter electronic and steric properties. For example, adding an electron-withdrawing group, such as a halogen, at the para-position of a phenyl ring has been shown to be beneficial for the inhibitory activity of some urea derivatives. nih.gov
Bioisosteric replacement is another common design principle. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, which can lead to improved biological activity or reduced toxicity. An example is the replacement of the oxygen atom in the urea group with a sulfur atom to form a thiourea derivative. While both urea and thiourea linkages can confer biological activity, urea diamide derivatives have been found to exhibit a longer duration of action in certain central nervous system studies.
Identification of Key Structural Determinants for Specific Molecular Interactions
The biological activity of urea derivatives is dictated by specific molecular interactions with their target proteins. Identifying the key structural features responsible for these interactions is crucial for understanding their mechanism of action and for designing improved analogues.
The urea moiety itself is a critical determinant for molecular recognition. It can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues in the binding site of a target protein, effectively anchoring the molecule. nih.gov A large-scale analysis of protein-ligand complexes revealed that the urea moiety forms an average of 2.1 hydrogen bonds with surrounding residues, with the carbonyl oxygen being the most frequent participant. nih.gov
The aromatic rings, such as the phenyl groups in N,N'-Diphenyl-N-(2-phenylethyl)urea, are also key determinants. They contribute significantly to binding affinity through various non-covalent interactions within hydrophobic pockets of the target protein. nih.gov These interactions include:
CH-π interactions: These are the most dominant type of interaction observed for diaryl ureas, occurring between the C-H bonds of the protein and the π-system of the aromatic rings. nih.gov
π-π stacking: This interaction occurs between the aromatic rings of the urea derivative and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Cation-π interactions: These interactions can form between the electron-rich aromatic ring and a positively charged residue. nih.gov
Systematic SAR studies have further refined the understanding of these determinants. For certain N-phenyl-N′-(2-chloroethyl)ureas, significant cytotoxicity was found to require a combination of features: a branched alkyl chain or a halogen at the 4-position of the phenyl ring, an exocyclic urea function, and a N'-2-chloroethyl moiety. researchgate.net This highlights that the specific nature and position of substituents on the phenyl rings are crucial for defining the biological activity profile.
Table 1: Key Molecular Interactions for Diaryl Urea Derivatives
| Interaction Type | Key Structural Feature | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Urea Moiety (C=O and N-H) | Anchors the ligand in the binding site. nih.gov |
| CH-π Interactions | Aromatic Rings | Stabilizes the protein-ligand complex; most frequent interaction. nih.gov |
| π-π Stacking | Aromatic Rings | Enhances binding stability through interactions with aromatic residues. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA, CoMSIA) for Urea Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For urea scaffolds, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools. nih.gov
These methods help to understand the three-dimensional structural requirements for a molecule to be active. nih.gov They work by aligning a set of molecules with known activities and then calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. tandfonline.com The resulting data is then used to build a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.org
A 3D-QSAR study on substituted ureas as Raf-1 kinase inhibitors successfully generated CoMFA and CoMSIA models with good predictive abilities. nih.gov The CoMFA model had a cross-validated r² (q²) of 0.53 and a conventional r² of 0.93, while the CoMSIA model had a q² of 0.44 and an r² of 0.87. nih.gov The analysis of the graphical contour maps from these models provides valuable insights into how modifications to the structure will affect activity. For example, the maps might indicate regions where bulky groups are favored (steric field) or where positive or negative charges would be beneficial (electrostatic field). nih.govnih.gov
In another study on hydroxamic acid derivatives, which are structurally related to ureas, CoMFA and CoMSIA models were also developed to understand urease inhibition. nih.gov The CoMSIA model, which included steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields, showed that steric (43.0%), electrostatic (26.4%), and hydrophobic (20.3%) properties played the most significant roles in inhibition. nih.gov
These QSAR methodologies provide a quantitative framework for the design principles discussed earlier. By correlating specific physicochemical properties with biological activity, QSAR models can guide the rational modification of urea scaffolds to design more potent compounds.
Table 2: Comparison of CoMFA and CoMSIA Models for Urea/Related Scaffolds
| Study Subject | Model | q² (Predictive Ability) | r² (Correlative Ability) | Key Findings |
|---|---|---|---|---|
| Substituted Ureas (Raf-1 Kinase Inhibitors) nih.gov | CoMFA | 0.53 | 0.93 | Provided insight into structural requirements for activity. |
| Substituted Ureas (Raf-1 Kinase Inhibitors) nih.gov | CoMSIA | 0.44 | 0.87 | Validated and complemented CoMFA and docking studies. |
| Hydroxamic Acid Derivatives (Urease Inhibitors) nih.gov | CoMFA | 0.532 | 0.969 | Steric field (70.0%) had a greater influence than electrostatic field (30.0%). |
Advanced Analytical Methodologies for Purity and Reaction Monitoring of Urea Synthesis
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of organic compounds. Its application in the context of N,N'-Diphenyl-N-(2-phenylethyl)urea synthesis allows for the separation of the target compound from starting materials, intermediates, and byproducts, thereby enabling a thorough assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of substituted ureas due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed for the analysis of compounds like this compound.
Detailed research findings indicate that for similar substituted ureas, such as N'-Ethyl-N,N-diphenylurea and 1,3-Dimethyl-1,3-diphenylurea, effective separation can be achieved using a C18 column. sigmaaldrich.comsielc.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comgoogle.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution. sielc.comsielc.com Detection is most commonly performed using a UV detector, as the phenyl groups in the molecule provide strong chromophores. sigmaaldrich.com For instance, a detection wavelength in the range of 205-245 nm is often suitable. sigmaaldrich.comgoogle.com
The purity of a sample of this compound can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by the appearance of additional peaks at different retention times. A well-developed HPLC method can separate the final product from potential impurities like unreacted starting materials or byproducts from side reactions. nih.govsemanticscholar.org
Table 1: Illustrative HPLC Parameters for Purity Assessment of Substituted Ureas
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particles |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for the HPLC analysis of a substituted urea (B33335) like this compound. Method optimization would be required for this specific compound.
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. rochester.edulibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visually tracked over time. libretexts.org
For substituted ureas, a common stationary phase is silica gel. reddit.comreddit.com The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often a good starting point. rsc.org For more polar ureas, solvent systems containing methanol, ethyl acetate, or even small amounts of water or ammonia may be necessary to achieve adequate migration of the spots up the plate. reddit.comreddit.com
Visualization of the spots can be achieved under UV light, as the aromatic rings in this compound will absorb UV radiation and appear as dark spots on a fluorescent background. vividsf.com Alternatively, staining with a developing agent such as potassium permanganate or iodine can be used. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification. vividsf.com
Table 2: Example TLC System for Monitoring Urea Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel GF254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Application | Starting materials and reaction mixture spotted on baseline |
| Visualization | UV light (254 nm) |
This table provides an example of a TLC system that could be used to monitor the synthesis of this compound. The solvent system may need to be adjusted based on the specific polarity of the reactants and product.
While this compound itself is not chiral, derivatives of this compound could be synthesized that contain stereocenters. In such cases, assessing the enantiomeric purity would be crucial, particularly in pharmaceutical applications. Chiral HPLC is the gold standard for separating and quantifying enantiomers. sigmaaldrich.comphenomenex.com
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.com There are various types of CSPs, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and macrocyclic glycopeptides. The choice of the appropriate chiral column and mobile phase is determined empirically for each specific pair of enantiomers. phenomenex.com Research on chiral N,N'-diphenylurea derivatives has demonstrated the successful use of chiral liquid crystal phases to induce self-sorting of enantiomers, which can be analyzed by techniques sensitive to chirality. acs.org
In-situ Reaction Monitoring Techniques (e.g., Online IR Spectroscopy)
In-situ reaction monitoring techniques provide real-time information about the progress of a chemical reaction without the need for sampling and offline analysis. rsc.org This allows for precise control over reaction parameters and a deeper understanding of the reaction kinetics and mechanism.
For the synthesis of substituted ureas, online Infrared (IR) spectroscopy is a particularly powerful tool. nih.gov A study on the synthesis of N,N-diphenyl urea demonstrated the utility of an online IR detector (ReactIR™) to monitor the concentration changes of reactants, intermediates, and the final product in real-time. nih.govresearchgate.net The principle of this technique is based on the fact that each of these species has a unique IR absorption spectrum. By monitoring the characteristic IR absorbance bands, the progress of the reaction can be followed. For example, the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹) would be indicative of the reaction's progression.
The data obtained from online IR spectroscopy can be used to generate concentration profiles of the various species over time, which in turn can be used to determine reaction endpoints and optimize reaction conditions such as temperature and catalyst loading. researchgate.net This technique offers a significant advantage over traditional methods as it is non-destructive and provides continuous data. nih.govresearchgate.net
Spectrophotometric Quantification Methods for Reaction Components
UV-Visible spectrophotometry can be employed for the quantification of reaction components, although direct measurement of simple ureas can be challenging due to their weak absorbance in the UV-Vis region. scribd.comresearchgate.net However, for a compound like this compound, the presence of multiple phenyl groups results in significant UV absorbance, making direct spectrophotometric quantification more feasible.
A calibration curve would first need to be constructed by measuring the absorbance of a series of solutions of the pure compound at known concentrations. The wavelength of maximum absorbance (λmax) would be used for these measurements. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a reaction sample (after appropriate dilution), its concentration can be determined from the calibration curve.
In cases where direct measurement is not sufficiently sensitive or selective, derivatization reactions can be used. researchgate.net These reactions convert the urea into a new compound with a strong chromophore that can be easily quantified. For example, urea can react with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to produce a colored product that can be measured spectrophotometrically. researchgate.net While this adds a step to the analysis, it can significantly improve accuracy and precision. researchgate.net Anion binding studies of some urea derivatives have also shown that binding events can lead to changes in the UV-Vis absorption spectrum, which can be used for sensing and quantification. frontiersin.org
Chemical Reactivity and Derivatization of N,n Diphenyl N 2 Phenylethyl Urea
N,N'-Diphenyl-N-(2-phenylethyl)urea, a trisubstituted urea (B33335), possesses multiple reactive sites that allow for a variety of chemical transformations. Its reactivity is centered around the urea moiety, the two distinct phenyl groups, and the phenylethyl side chain. These sites can be selectively targeted to generate a diverse range of derivatives, making the compound a versatile scaffold in synthetic chemistry.
Potential Applications in Chemical Science and Technology
Role in Materials Chemistry
The unique structure of diaryl ureas, featuring a central urea (B33335) group flanked by aromatic rings, imparts properties that are highly valuable in materials science.
Self-Assembly: The urea functional group is an excellent hydrogen bond donor and acceptor. In diaryl ureas, these hydrogen bonds can direct the molecules to arrange themselves into ordered, one-dimensional hydrogen-bonded networks. This process of self-assembly can lead to the formation of supramolecular polymers, gels, and other complex nanostructures. The phenyl and phenylethyl groups in N,N'-Diphenyl-N-(2-phenylethyl)urea would further influence this assembly through pi-pi stacking interactions, contributing to the stability and specific arrangement of the resulting material.
Polymer Precursors: Diaryl ureas are important intermediates in polymer chemistry. Symmetrical diphenylurea (carbanilide), for instance, can be used in the non-phosgene synthesis of polyurethanes. google.com While this compound itself is not a typical monomer, its derivatives could be designed to act as polymer precursors. For example, introducing reactive groups like hydroxyls, such as in N-(2-Hydroxyethyl)-N',N'-diphenyl urea, would allow it to be incorporated into polyester (B1180765) or polyurethane chains. nist.gov
Thermosensitive Materials: Currently, there is no specific research available that details the application of this compound in the development of thermosensitive materials.
Contribution to Green Chemistry and Sustainable Synthesis
The synthesis and application of urea derivatives are increasingly being viewed through the lens of green chemistry, which aims to create more environmentally benign chemical processes.
Waste Valorization: There is no specific information in the reviewed literature regarding the use of this compound in waste valorization processes.
CO2 Capture and Utilization: The urea moiety is intrinsically linked to carbon dioxide, as CO2 is a key feedstock for industrial urea production. researchgate.net Research has explored the potential of urea-based materials for CO2 capture. bath.ac.uk Theoretical studies suggest that crystalline urea can adsorb CO2, and processes have been proposed to produce urea by capturing CO2 and nitrogen directly from flue gases. researchgate.netbath.ac.uk While this research focuses on the parent urea molecule, it establishes a proof-of-concept for the role of the urea functional group in CO2 management. The development of polymeric or solid-supported materials based on urea derivatives could offer tailored systems for CO2 capture and subsequent utilization, for example, in the synthesis of organic carbonates. mdpi.com
Sustainable Synthesis: Traditional methods for synthesizing unsymmetrical ureas often involve hazardous reagents like phosgene (B1210022). arabjchem.org Modern research focuses on greener alternatives. A notable development is the synthesis of unsymmetrical N,N'-diphenyl ureas in water, an environmentally benign solvent, without the need for a base or catalyst. arabjchem.org This approach, which involves reacting an isocyanate with an amine in an aqueous medium, offers high yields and easy product isolation, aligning with the principles of sustainable chemistry. arabjchem.org Similar methods could be applied to the synthesis of this compound.
Utility in Chemical Sensing or Recognition Systems
The structure of diaryl ureas makes them ideal candidates for applications in molecular recognition and chemical sensing, particularly in biological systems.
The urea group can form multiple, highly directional hydrogen bonds, allowing it to bind with high specificity to complementary sites in larger molecules like proteins. mdpi.com The flanking aromatic groups can engage in hydrophobic and pi-pi interactions, further strengthening the binding. mdpi.com
This has been demonstrated in the development of diaryl urea derivatives as potent enzyme inhibitors. mdpi.com For example, extensive research has shown that diaryl ureas can act as kinase inhibitors by binding to specific conformations of the enzymes. mdpi.com A study on 1-phenyl-3-(1-phenylethyl)urea derivatives, which are structurally very similar to the target compound, identified them as potent inhibitors of the complement system, a key part of the immune response. nih.gov The urea moiety was crucial for forming hydrogen bonds within the protein's binding site.
Furthermore, the principle of molecular recognition can be extended to the development of chemical sensors. While biosensors for the simple molecule urea are well-established, often using the enzyme urease, the specific binding properties of diaryl ureas could be harnessed to design synthetic receptors for other target molecules. nih.gov These synthetic receptors could be integrated into sensor platforms for detecting specific analytes through changes in optical or electrochemical signals upon binding.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Challenges for N,N'-Diphenyl-N-(2-phenylethyl)urea
Despite the broad interest in urea-containing compounds, research specifically targeting this compound is sparse. The primary challenge stems from the compound's complex, unsymmetrical structure, which complicates its synthesis and purification. The major research gaps identified in the literature include:
Lack of Dedicated Synthesis Protocols: While general methods for urea (B33335) synthesis exist, optimized, high-yield protocols specifically for this compound are not well-documented. The synthesis of such multi-substituted, unsymmetrical ureas remains a significant challenge for synthetic chemists. thieme.de
Unexplored Biological Activity: Many complex urea derivatives are potent biological agents, acting as enzyme inhibitors or receptor modulators. nih.govresearchgate.net For instance, a structurally related compound, 1-phenyl-3-(1-phenylethyl)urea, has been identified as a basis for developing novel complement inhibitors. nih.gov However, the specific biological profile of this compound remains largely uninvestigated.
Physicochemical Characterization: Comprehensive data on the compound's physicochemical properties, such as solubility, stability, and crystal structure, are limited. This information is crucial for developing applications in materials science or medicinal chemistry.
Reactivity Profile: A thorough understanding of the chemical reactivity of this compound is absent. Exploring its behavior in various chemical transformations could unlock new synthetic intermediates or functional molecules.
Emerging Synthetic Strategies and Methodologies for Complex Urea Derivatives
Advances in synthetic organic chemistry offer promising avenues for the efficient and safe production of complex ureas like this compound. Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov Modern strategies focus on milder, more efficient, and environmentally benign alternatives.
Curtius Rearrangement: This method provides a reliable route to isocyanate intermediates from N-acylbenzotriazoles or carboxylic acids, which can then react with an appropriate amine (e.g., N-phenyl-2-phenylethanamine) to form the target urea. thieme.de A modified Curtius rearrangement using diphenyl phosphorazidate (DPPA) has been successfully employed to synthesize analogous 1-phenyl-3-(1-phenylethyl)urea derivatives. nih.gov
Catalytic Carbonylation: The use of carbon monoxide (CO) in the presence of metal catalysts (e.g., palladium, ruthenium) to carbonylate amines offers a phosgene-free alternative. nih.govnih.gov However, challenges related to catalyst cost and regeneration can be problematic for large-scale synthesis. arabjchem.org
Flow Chemistry: Continuous flow chemistry is increasingly used for the safe synthesis of ureas, particularly when employing energetic intermediates like acyl azides in the Curtius rearrangement. The precise control over reaction conditions afforded by flow reactors minimizes risks and can improve yields. nih.gov
Green Chemistry Approaches: Recent protocols have focused on developing more environmentally friendly methods. This includes the synthesis of unsymmetrical diphenyl ureas in aqueous media without the need for a base or catalyst, which simplifies product isolation and reduces waste. arabjchem.orgresearchgate.net
A potential synthetic route to this compound could involve the reaction of phenyl isocyanate with N-phenyl-2-phenylethanamine or, alternatively, the reaction of 2-phenylethylamine with diphenylcarbamoyl chloride. The choice of strategy would depend on precursor availability and desired purity levels.
Advances in Computational Chemistry for Elucidating Urea Structure and Reactivity
Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, offering insights that can guide experimental work. For this compound, computational methods can address several key areas:
Structural and Conformational Analysis: The multiple rotatable bonds in this compound allow for a wide range of conformations. nih.gov Computational modeling can predict the most stable conformers, analyze the planarity of the urea moiety, and determine the spatial arrangement of the phenyl and phenylethyl groups. Studies on similar molecules like N,N'-diethyl-N,N'-diphenylurea have shown significant nonplanar distortion in the amide groups, a feature that profoundly influences molecular packing and reactivity. researchgate.net
Elucidating Electronic Properties: Methods like Density Functional Theory (DFT) can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and calculate bond dissociation energies. This is crucial for understanding the urea group's hydrogen bonding capabilities, which are vital for its interaction with biological targets. researchgate.net
Modeling Reaction Mechanisms: Computational studies can model the transition states and energy barriers of potential reactions. For example, in designing catalysts for urea oxidation, computational analysis has been used to understand the synergistic interplay between atoms and how they activate specific bonds within the urea molecule. rsc.org Such approaches could be used to predict the reactivity of this compound and guide the development of novel transformations.
Exploration of Novel Chemical Reactivity and Transformations of this compound
The unique structure of this compound, featuring a trisubstituted urea core with three distinct aromatic and aliphatic groups, offers multiple sites for chemical modification. Future research could explore several avenues of reactivity:
Functionalization of Aromatic Rings: The two phenyl groups are potential sites for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). This would allow for the introduction of new functional groups, systematically modifying the electronic properties and steric profile of the molecule. Structure-activity relationship studies on analogous complement inhibitors have shown that substitutions on the phenyl rings dramatically impact biological activity. nih.gov
Reactions at the N-H Bond: The remaining N-H bond is a key functional handle. It can be deprotonated to form an anion for subsequent alkylation or arylation, leading to fully tetra-substituted ureas. It can also participate in condensation reactions or directed C-H activation processes on adjacent aromatic rings.
Directed Ortho-Metalation: The urea moiety can act as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions on the adjacent phenyl ring, providing a regioselective route to further functionalization.
Modification of the Phenylethyl Group: The phenylethyl side chain offers additional sites for transformation, such as benzylic oxidation or substitution on its own aromatic ring, creating a library of derivatives for screening in various applications.
Compound Data
Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.
Q & A
Q. What are the established synthetic routes for N,N'-Diphenyl-N-(2-phenylethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves reacting substituted isocyanates with amines. A common method uses 2-phenylethylamine, phenyl isocyanate, and a secondary amine (e.g., triethylamine) in inert solvents like dichloromethane or toluene under reflux . Optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst use : Triethylamine neutralizes HCl byproducts, improving yield.
- Temperature control : Reflux conditions (~110°C) ensure complete conversion.
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures removes byproducts .
Q. What safety protocols are critical when handling this compound?
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS classifications: H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335).
- Emergency procedures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Q. How can researchers assess the purity of synthesized this compound?
Analytical methods include:
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screening may involve:
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) to identify IC₅₀ values .
- Oxidative stress modulation : Measure ROS levels in cell cultures using DCFH-DA probes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Discrepancies often arise from:
- Byproduct formation : Unreacted amines/isocyanates may persist if stoichiometry deviates. Mitigate via excess isocyanate (1.2:1 molar ratio) .
- Solvent purity : Trace water hydrolyzes isocyanates; use molecular sieves or anhydrous solvents.
- Catalyst efficiency : Replace triethylamine with DBU for faster HCl neutralization .
Q. What experimental designs are recommended to study its stability under physiological conditions?
Q. How can structural modifications enhance its biological activity?
Strategies include:
- Substituent addition : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl rings to improve target binding .
- Bioisosteric replacement : Replace urea with thiourea to modulate hydrogen-bonding interactions .
- Prodrug design : Add ester moieties for improved membrane permeability .
Q. What methodologies elucidate interactions with DNA or proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
